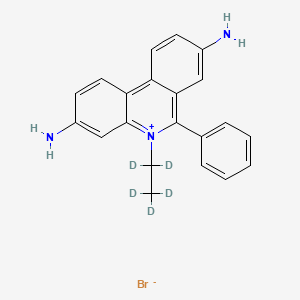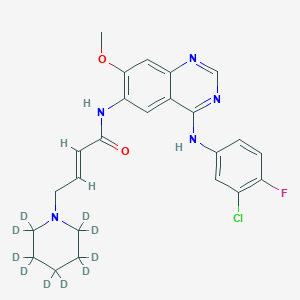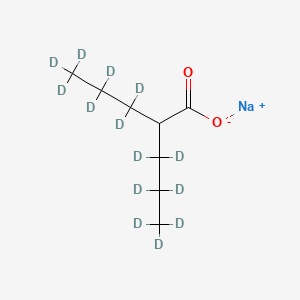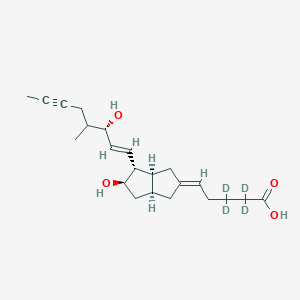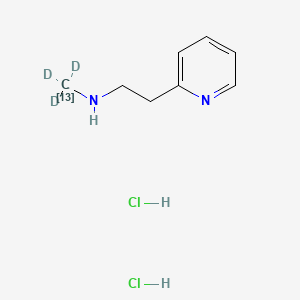
EN219-O-C4-NH2 (Tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EN219-O-C4-NH2 (Tfa) is a compound that incorporates an E3 ubiquitin ligase ligand and a PROTAC linker. It is primarily used in the design of PROTACs (Proteolysis Targeting Chimeras), which are molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EN219-O-C4-NH2 (Tfa) involves the incorporation of an E3 ubiquitin ligase ligand and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of covalent bonds between the ligand and the linker .
Industrial Production Methods
Industrial production methods for EN219-O-C4-NH2 (Tfa) are also proprietary. The compound is typically produced in specialized laboratories equipped with the necessary facilities for handling and synthesizing complex chemical compounds. The production process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
EN219-O-C4-NH2 (Tfa) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which involve the loss of electrons.
Reduction: It can also undergo reduction reactions, which involve the gain of electrons.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving EN219-O-C4-NH2 (Tfa) include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of EN219-O-C4-NH2 (Tfa) depend on the specific reaction conditions and reagents used.
Scientific Research Applications
EN219-O-C4-NH2 (Tfa) has a wide range of scientific research applications, including:
Chemistry: It is used in the design and synthesis of PROTACs, which are valuable tools for studying protein degradation and function.
Biology: The compound is used to investigate the role of specific proteins in biological processes by selectively degrading target proteins.
Medicine: EN219-O-C4-NH2 (Tfa) is used in drug discovery and development, particularly in the design of targeted therapies for various diseases.
Industry: The compound is used in the development of new materials and technologies that rely on protein degradation mechanisms .
Mechanism of Action
EN219-O-C4-NH2 (Tfa) exerts its effects by recruiting E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The compound mimics the mode of action exploited by natural products, such as nimbolide, to selectively degrade target proteins. This mechanism involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule .
Comparison with Similar Compounds
EN219-O-C4-NH2 (Tfa) is unique in its ability to recruit E3 ubiquitin ligases and form PROTACs. Similar compounds include other PROTACs that incorporate different E3 ligase ligands and linkers. Some examples of similar compounds are:
Von Hippel-Lindau (VHL) PROTACs: These compounds use VHL as the E3 ligase ligand.
MDM2 PROTACs: These compounds use MDM2 as the E3 ligase ligand.
Cereblon PROTACs: These compounds use Cereblon as the E3 ligase ligand
EN219-O-C4-NH2 (Tfa) stands out due to its specific ligand and linker combination, which provides unique properties and applications in protein degradation research.
Properties
Molecular Formula |
C23H24BrClF3N3O4 |
|---|---|
Molecular Weight |
578.8 g/mol |
IUPAC Name |
1-[3-[4-(4-aminobutoxy)phenyl]-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H23BrClN3O2.C2HF3O2/c22-17-7-3-15(4-8-17)19-13-20(26(25-19)21(27)14-23)16-5-9-18(10-6-16)28-12-2-1-11-24;3-2(4,5)1(6)7/h3-10,20H,1-2,11-14,24H2;(H,6,7) |
InChI Key |
AHCPNNXQQSVKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)OCCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
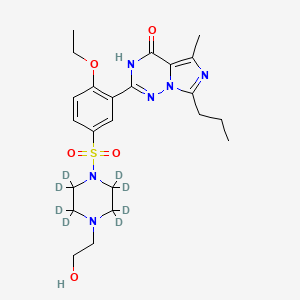
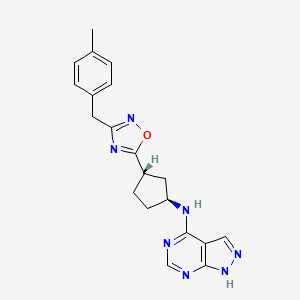
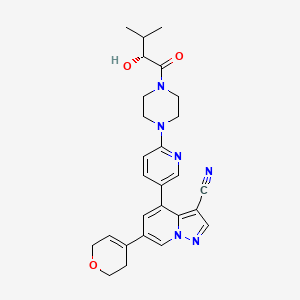
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
